Glyphosate
Overview
Description
- Glyphosate, with the IUPAC name N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide and crop desiccant.
- It is commonly used to control unwanted plants, acting as an effective weed killer.
- The compound was discovered by Monsanto chemist John E. Franz in 1970 and brought to market for agricultural use in 1974 under the trade name Roundup.
- This compound inhibits the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP), which is involved in the synthesis of essential aromatic amino acids in plants .
Mechanism of Action
Target of Action
Glyphosate, also known as N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide and crop desiccant . Its primary target is the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine .
Mode of Action
This compound acts by inhibiting the EPSPS enzyme . This inhibition disrupts the shikimate pathway, which is responsible for the synthesis of the aforementioned aromatic amino acids in plants and microorganisms . The disruption of this pathway leads to a deficiency in the production of these essential amino acids, thereby hindering protein synthesis and plant growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids in plants and microorganisms . By inhibiting the EPSPS enzyme, this compound disrupts this pathway, leading to a deficiency in the production of tyrosine, tryptophan, and phenylalanine . These amino acids are vital for protein synthesis and plant growth .
Pharmacokinetics
This compound is poorly absorbed from the gastrointestinal tract and is rapidly and essentially completely excreted . It has been shown that, in rats, after the oral ingestion of 400 mg/kg of this compound, the concentration of this compound in the blood is equal to 5 μg/mL .
Result of Action
The primary result of this compound’s action is the inhibition of plant growth . By disrupting the shikimate pathway and hindering the synthesis of essential amino acids, this compound effectively prevents plants from producing necessary proteins . This leads to a deficiency in these amino acids, which are vital for protein synthesis and plant growth .
Action Environment
The persistence of this compound residue in the environment, such as in water and soil systems, is due to its misuse in agricultural regions . This causes its percolation into groundwater via the vertical soil profile . As a result, it endangers many non-target organisms existing in the environment . The indiscriminate use of this compound increases soil and water contamination caused by the product . This situation is even more critical due to its great versatility for use in different cultivars and at lower prices, making it the most used pesticide in the world .
Biochemical Analysis
Biochemical Properties
Glyphosate disrupts the shikimate pathway, which is responsible for the synthesis of essential amino acids in plants and microorganisms . It inhibits EPSP synthase, a plant enzyme involved in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine .
Cellular Effects
This compound can induce cell cycle dysregulation and has been shown to affect the microbiome . It has been shown that exposure to this pesticide during the early stages of life can seriously affect normal cell development by deregulating some of the signaling pathways involved in this process, leading to alterations in differentiation, neuronal growth, and myelination .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP) . This enzyme is involved in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine . By inhibiting this enzyme, this compound disrupts the shikimate pathway, affecting the production of these essential amino acids .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been observed in various studies. For instance, it has been found that this compound residues in human urine have increased over time . This suggests that the effects of this compound can change over time, potentially due to factors such as increased exposure or changes in the body’s ability to metabolize and excrete the compound .
Dosage Effects in Animal Models
This compound poses a serious threat to multicellular organisms as well. Its toxicological effects have been traced from lower invertebrates to higher vertebrates . Effects have been observed in annelids (earthworms), arthropods (crustaceans and insects), mollusks, echinoderms, fish, reptiles, amphibians, and birds .
Metabolic Pathways
This compound plays many important roles in human physiology, as an inhibitory neurotransmitter, as a substrate for the biosyntheses of glutathione, haem, creatine, nucleic acids, and uric acid, and as a source for one-carbon metabolism via the glycine cleavage system .
Transport and Distribution
This compound is systemic and, after penetration into the leaf, it is translocated to other parts of the plant . This property allows this compound to be used pre-plant for field preparation or for early post-plant weed control before the seedlings emerge in a large range of crops .
Subcellular Localization
Subcellular localization analysis and quantification of this compound cellular levels in treated ABCC8 transgenic rice plants and isolated leaf protoplasts as well as structural modeling support that EcABCC8 is likely a plasma membrane–localized transporter extruding cytoplasmic this compound to the apoplast, lowering the cellular this compound level .
Preparation Methods
- Glyphosate can be synthesized through various routes, but one common method involves the reaction of glycine with formaldehyde and phosphorous acid.
- Industrial production methods typically use the isopropylammonium salt or sesquisodium salt forms of this compound.
Chemical Reactions Analysis
- Glyphosate is relatively stable and does not readily undergo chemical reactions.
- it inhibits EPSP synthase, preventing the synthesis of tyrosine, tryptophan, and phenylalanine in plants.
Scientific Research Applications
- Glyphosate has widespread applications in agriculture, forestry, and horticulture.
- It is used to control weeds in crops, orchards, and non-crop areas.
- Research also explores its potential in environmental remediation and as a growth regulator.
Comparison with Similar Compounds
- Glyphosate’s uniqueness lies in its broad-spectrum activity and systemic mode of action.
- Similar compounds include other herbicides like glufosinate, paraquat, and 2,4-D.
Properties
IUPAC Name |
2-(phosphonomethylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P, Array | |
Record name | GLYPHOSATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20441 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | GLYPHOSATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0160 | |
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Record name | glyphosate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Glyphosate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34494-03-6 (mono-hydrochloride salt), 40465-66-5 (mono-ammonium salt), 70393-85-0 (hydrochloride salt) | |
Record name | Glyphosate [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID1024122 | |
Record name | Glyphosate | |
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Molecular Weight |
169.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Glyphosate is an odorless white powder. Decomposition begins at approximately 419 °F (darkens). pH (1% solution in water) 2.5. (NTP, 1992), White solid; [Merck Index] Colorless solid; [ICSC], COLOURLESS CRYSTALS. | |
Record name | GLYPHOSATE | |
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Record name | Glyphosate | |
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Record name | GLYPHOSATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
5 to 10 mg/mL at 64 °F (NTP, 1992), Solubility in water (20 °C): 1050 g/L /Glyphosate trimethylammonium salt/, In water, 10.5 g/L in water at pH 1.9 and 20 °C, Practically insoluble in common organic solvents, e.g. acetone, ethanol and xylene, Solubility in water, g/100ml at 25 °C: 1.2 | |
Record name | GLYPHOSATE | |
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Record name | GLYPHOSATE | |
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Record name | GLYPHOSATE | |
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Density |
1.74 (NTP, 1992) - Denser than water; will sink, 1.705 at 20 °C, 1.7 g/cm³ | |
Record name | GLYPHOSATE | |
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Record name | GLYPHOSATE | |
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Record name | GLYPHOSATE | |
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Vapor Pressure |
1.94e-07 mmHg at 113 °F (NTP, 1992), 0.0000001 [mmHg], 9.8X10-8 mm Hg /1.31X10-2 mPa/ at 25 °C, Vapor pressure at 20 °C: negligible | |
Record name | GLYPHOSATE | |
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Record name | Glyphosate | |
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Record name | GLYPHOSATE | |
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Mechanism of Action |
Previous studies demonstrate that glyphosate exposure is associated with oxidative damage and neurotoxicity. Therefore, the mechanism of glyphosate-induced neurotoxic effects needs to be determined. The aim of this study was to investigate whether Roundup (a glyphosate-based herbicide) leads to neurotoxicity in hippocampus of immature rats following acute (30min) and chronic (pregnancy and lactation) pesticide exposure. Maternal exposure to pesticide was undertaken by treating dams orally with 1% Roundup (0.38% glyphosate) during pregnancy and lactation (till 15-day-old). Hippocampal slices from 15 day old rats were acutely exposed to Roundup (0.00005-0.1%) during 30min and experiments were carried out to determine whether glyphosate affects (45)Ca(2+) influx and cell viability. Moreover, /this study/ investigated the pesticide effects on oxidative stress parameters, (14)C-alpha-methyl-amino-isobutyric acid ((14)C-MeAIB) accumulation, as well as glutamate uptake, release and metabolism. Results showed that acute exposure to Roundup (30min) increases (45)Ca(2+) influx by activating NMDA receptors and voltage-dependent Ca(2+) channels, leading to oxidative stress and neural cell death. The mechanisms underlying Roundup-induced neurotoxicity also involve the activation of CaMKII and ERK. Moreover, acute exposure to Roundup increased (3)H-glutamate released into the synaptic cleft, decreased GSH content and increased the lipoperoxidation, characterizing excitotoxicity and oxidative damage. /This study/ also observed that both acute and chronic exposure to Roundup decreased (3)H-glutamate uptake and metabolism, while induced (45)Ca(2+) uptake and (14)C-MeAIB accumulation in immature rat hippocampus. Taken together, these results demonstrated that Roundup might lead to excessive extracellular glutamate levels and consequently to glutamate excitotoxicity and oxidative stress in rat hippocampus., Glyphosate is the primary active constituent of the commercial pesticide Roundup. The present results show that acute Roundup exposure at low doses (36 ppm, 0.036 g/L) for 30 min induces oxidative stress and activates multiple stress-response pathways leading to Sertoli cell death in prepubertal rat testis. The pesticide increased intracellular Ca(2+) concentration by opening L-type voltage-dependent Ca(2+) channels as well as endoplasmic reticulum IP3 and ryanodine receptors, leading to Ca(2+) overload within the cells, which set off oxidative stress and necrotic cell death. Similarly, 30 min incubation of testis with glyphosate alone (36 ppm) also increased (45)Ca(2+) uptake. These events were prevented by the antioxidants Trolox and ascorbic acid. Activated protein kinase C, phosphatidylinositol 3-kinase, and the mitogen-activated protein kinases such as ERK1/2 and p38MAPK play a role in eliciting Ca(2+) influx and cell death. Roundup decreased the levels of reduced glutathione (GSH) and increased the amounts of thiobarbituric acid-reactive species (TBARS) and protein carbonyls. Also, exposure to glyphosate-Roundup stimulated the activity of glutathione peroxidase, glutathione reductase, glutathione S-transferase, gamma-glutamyltransferase, catalase, superoxide dismutase, and glucose-6-phosphate dehydrogenase, supporting downregulated GSH levels. Glyphosate has been described as an endocrine disruptor affecting the male reproductive system; however, the molecular basis of its toxicity remains to be clarified. We propose that Roundup toxicity, implicated in Ca(2+) overload, cell signaling misregulation, stress response of the endoplasmic reticulum, and/or depleted antioxidant defenses, could contribute to Sertoli cell disruption in spermatogenesis that could have an impact on male fertility., A deregulation of programmed cell death mechanisms in human epidermis leads to skin pathologies. We previously showed that glyphosate, an extensively used herbicide, provoked cytotoxic effects on cultured human keratinocytes, affecting their antioxidant capacities and impairing morphological and functional cell characteristics. The aim of the present study, carried out on the human epidermal cell line HaCaT, was to examine the part of apoptosis plays in the cytotoxic effects of glyphosate and the intracellular mechanisms involved in the apoptotic events. /This study/ conducted different incubation periods to reveal the specific events in glyphosate-induced cell death. /It/ observed an increase in the number of early apoptotic cells at a low cytotoxicity level (15%), and then, a decrease, in favor of late apoptotic and necrotic cell rates for more severe cytotoxicity conditions. At the same time, /the study/ showed that the glyphosate-induced mitochondrial membrane potential disruption could be a cause of apoptosis in keratinocyte cultures., Herbicides have been recognized as the main environmental factor associated with human neurodegenerative disorders such as Parkinson's disease(PD). Previous studies indicated that the exposure to glyphosate, a widely used herbicide, is possibly linked to Parkinsonism, however the underlying mechanism remains unclear. We investigated the neurotoxic effects of glyphosate in differentiated PC12 /rat/ cells and discovered that it inhibited viability of differentiated PC12 cells in dose-and time-dependent manners. Furthermore, the results showed that glyphosate induced cell death via autophagy pathways in addition to activating apoptotic pathways. Interestingly, deactivation of Beclin-1 gene attenuated both apoptosis and autophagy in glyphosate treated differentiated PC12 cells, suggesting that Beclin-1 gene is involved in the crosstalk between the two mechanisms., For more Mechanism of Action (Complete) data for GLYPHOSATE (7 total), please visit the HSDB record page. | |
Record name | GLYPHOSATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Color/Form |
White crystals, White solid | |
CAS No. |
1071-83-6 | |
Record name | GLYPHOSATE | |
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Record name | Glyphosate | |
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Record name | Glyphosate [ANSI:BSI:ISO] | |
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Record name | Glyphosate | |
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Record name | Glyphosate | |
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Record name | GLYPHOSATE | |
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Record name | GLYPHOSATE | |
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Melting Point |
446 °F (decomposes) (NTP, 1992), 230 °C (dec), Gilfonos, Roundup: Clear, viscous amber-colored solution; pH 4.4-4.9. Practically odorless to slight amine-like odor. Lider: Colorless crystals. MW: 169.09; MP: 200 °C | |
Record name | GLYPHOSATE | |
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Record name | GLYPHOSATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3432 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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